4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide
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Overview
Description
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide is a chemical compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further substituted with a piperidinyl group containing two keto functionalities. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and N-methylpiperidine-2,6-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The keto groups in the piperidinyl ring can be reduced to hydroxyl groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce hydroxylated derivatives.
Scientific Research Applications
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinyl ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2,6-dioxopiperidin-3-yl)-3-methylbenzamide: This compound has a similar structure but with a methyl group on the benzamide ring.
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide: Another similar compound with a methyl group in a different position on the benzamide ring.
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methoxybenzamide: This compound has a methoxy group instead of a methyl group.
Uniqueness
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide is unique due to its specific substitution pattern and the presence of both bromine and piperidinyl groups
Properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C13H13BrN2O3/c1-16(10-6-7-11(17)15-12(10)18)13(19)8-2-4-9(14)5-3-8/h2-5,10H,6-7H2,1H3,(H,15,17,18) |
InChI Key |
BPQSDNYVUOTAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(=O)NC1=O)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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